![molecular formula C21H20BNO4 B1192641 DPBX-L-Dopa](/img/no-structure.png)
DPBX-L-Dopa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
DPBX-L-Dopa is a boron-containing dopa-derivative, acting as a bladder relaxant through non-catecholamine receptors.
Scientific Research Applications
Parkinson's Disease Treatment : L-DOPA, the dopamine precursor, is the most efficacious noninvasive therapy for Parkinson's disease (PD). Studies show its role in managing motor symptoms in PD, highlighting the transformation of L-DOPA to dopamine in the brain as crucial for its therapeutic effects. This is evident in the improvement of motor function and subjective alertness in PD patients treated with L-DOPA (Pavón et al., 2006), (Molloy et al., 2006).
Understanding L-DOPA-Induced Dyskinesia : Research has extensively studied L-DOPA-induced dyskinesia, particularly in Parkinson's disease. The focus has been on understanding the molecular changes and neuronal pathways involved, such as ERK phosphorylation and FosB expression, and how they contribute to the development of dyskinesia (Cenci & Lundblad, 2006), (Lebel et al., 2010).
L-DOPA's Role in Neurobiology : Studies have expanded our understanding of L-DOPA's broader biological activity, including its role in neurotransmission beyond its conversion to dopamine. This encompasses the dual inhibitory and excitatory effects of L-DOPA on dopaminergic neurons and its impact on synaptic plasticity (Guatteo et al., 2013), (Picconi et al., 2003).
Biosynthesis and Extraction Methods : Research has been conducted to optimize the biosynthesis and extraction of L-DOPA, focusing on developing sustainable, simple, and efficient methods. This includes studies on the response surface methodology for L-DOPA production and novel extraction methods from plant sources, contributing to a more accessible supply for medicinal use (Patil et al., 2013), (Polanowska et al., 2019).
Sensor Development for L-DOPA Detection : Efforts have been made to develop sensitive and selective methods for the voltammetric determination of L-DOPA, such as the creation of electrochemical sensors. These advancements aid in the accurate monitoring and quantification of L-DOPA in various formulations (Leite et al., 2012).
Potential Antitumor Agent : L-DOPA has been explored as a potential antitumor agent, particularly in the context of inhibiting the growth of pigmented human melanoma cells. This suggests a broader application of L-DOPA beyond neurology, opening avenues for cancer research and treatment (Wick, 1977).
properties
Molecular Formula |
C21H20BNO4 |
---|---|
Molecular Weight |
361.204 |
IUPAC Name |
(S)-4-(3,4-dihydroxybenzyl)-2,2-diphenyl-1,3,2λ4-oxazaborolidin-5-one |
InChI |
InChI=1S/C21H20BNO4/c24-19-12-11-15(14-20(19)25)13-18-21(26)27-22(23-18,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,14,18,24-25H,13,23H2/t18-/m0/s1 |
InChI Key |
DHVNVRFTHFDFNG-SFHVURJKSA-N |
SMILES |
O=C1[C@H](CC2=CC=C(O)C(O)=C2)[NH2]B(C3=CC=CC=C3)(C4=CC=CC=C4)O1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
DPBX-L-Dopa; DPBX L Dopa; DPBX L-Dopa |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.